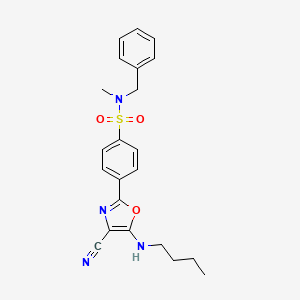

N-benzyl-4-(5-(butylamino)-4-cyanooxazol-2-yl)-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-Benzyl-4-piperidinecarboxaldehyde and N-substituted-4-piperidone have been synthesized through various methods . These methods often involve reactions such as esterification, alkylation, hydrolysis, acylation, dehydration, and reduction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction and powder X-ray diffraction . These techniques can help determine the crystal structure and confirm the crystalline nature of the compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of catalysts and specific reaction conditions . For example, the synthesis of N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the appearance, odor, pH, melting point, and other properties of Benzyl bromide were determined and documented in a safety data sheet .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidiabetic and Herbicidal Properties : Compounds like N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, with antidiabetic properties, and C12H18N4O6S, a sulfonamide with herbicidal properties marketed as oryzalin, showcase the diversity in application potential ranging from pharmaceuticals to agriculture (Nirmala & Gowda, 1981); (Kang et al., 2015).

COX-2 Inhibition for Pain and Inflammation : Derivatives of benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potential for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Organic Synthesis

Cyanation Reactions : The electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the compound's role in synthesizing benzonitriles, which are valuable intermediates in pharmaceutical manufacturing (Anbarasan et al., 2011).

Advanced Intermediates for Heterocycles : N-Benzyl-2-nitrobenzenesulfonamides have been utilized for the intramolecular arylation to yield benzhydrylamines, serving as advanced intermediates for synthesizing nitrogenous heterocycles, showcasing the utility in complex organic synthesis (Kisseljova et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-3-4-14-24-22-20(15-23)25-21(29-22)18-10-12-19(13-11-18)30(27,28)26(2)16-17-8-6-5-7-9-17/h5-13,24H,3-4,14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXYIQMJGSAGGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(5-(butylamino)-4-cyanooxazol-2-yl)-N-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)

![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)

![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)